Sodium bis(trimethylsilyl)amide

Catalog No.
S609377
CAS No.
1070-89-9
M.F
C6H18NNaSi2
M. Wt
183.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium bis(trimethylsilyl)amide

CAS Number

1070-89-9

Product Name

Sodium bis(trimethylsilyl)amide

IUPAC Name

sodium;bis(trimethylsilyl)azanide

Molecular Formula

C6H18NNaSi2

Molecular Weight

183.37 g/mol

InChI

InChI=1S/C6H18NSi2.Na/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1

InChI Key

WRIKHQLVHPKCJU-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[Na+]

Synonyms

hexamethyldisilazane, hexamethylsilazane, hexamethylsilazane, aluminum salt, hexamethylsilazane, beryllium salt, hexamethylsilazane, cadmium salt, hexamethylsilazane, cerium (+3) salt, hexamethylsilazane, chromium (3+) salt, hexamethylsilazane, cobalt (2+) salt, hexamethylsilazane, europium (3+) salt, hexamethylsilazane, gadolinium (3+) salt, hexamethylsilazane, gallium salt, hexamethylsilazane, germanium (2+) salt, hexamethylsilazane, holmium (3+) salt, hexamethylsilazane, indium (3+) salt, hexamethylsilazane, iron (3+) salt, hexamethylsilazane, lanthanum (3+) salt, hexamethylsilazane, lead (2+) salt, hexamethylsilazane, lithium salt, hexamethylsilazane, lutetium (3+) salt, hexamethylsilazane, magnesium salt, hexamethylsilazane, manganese (2+) salt, hexamethylsilazane, mercury (2+) salt, hexamethylsilazane, neodymium (3+) salt, hexamethylsilazane, potassium salt, hexamethylsilazane, praseodymium (3+) salt, hexamethylsilazane, samarium (3+) salt, hexamethylsilazane, scandium (3+) salt, hexamethylsilazane, silanamine-(15)N-labeled, hexamethylsilazane, sodium salt, hexamethylsilazane, thallium (3+) salt, hexamethylsilazane, tin (2+) salt, hexamethylsilazane, titanium (3+) salt, hexamethylsilazane, uranium (3+) (3:1) salt, hexamethylsilazane, vanadium (3+) salt, hexamethylsilazane, ytterbium (3+) salt, hexamethylsilazane, yttrium (3+) salt, hexamethylsilazane, zinc salt, N-lithiohexamethyldisilazane, sodium hexamethyldisilazide

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[Na+]

Isomeric SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[Na+]

The exact mass of the compound Sodium bis(trimethylsilyl)amide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium bis(trimethylsilyl)amide (NaHMDS, CAS 1070-89-9) is a sterically hindered, non-nucleophilic strong base widely utilized in industrial and laboratory organic synthesis . Featuring a pKa of approximately 29.5 in tetrahydrofuran (THF), it provides an optimal balance of high basicity and low nucleophilicity. Unlike heterogeneous bases such as sodium hydride, NaHMDS is highly soluble in non-polar and ethereal solvents (e.g., toluene, THF, hexane), existing as a highly reactive monomer in neat THF[1]. It is commercially available as a stable solid or in ready-to-use solvent solutions, making it a highly reproducible and process-friendly reagent for enolate formation, Wittig reactions, and cross-coupling precursor generation.

Assuming parity among strong bases often leads to process failures or diminished stereocontrol. While Lithium bis(trimethylsilyl)amide (LiHMDS) is a common substitute, the lithium counterion is a stronger Lewis acid than sodium, which can trigger unwanted side reactions in sensitive substrates and alters the aggregation state-LiHMDS aggregates in THF, whereas NaHMDS is monomeric[1]. Substituting with Lithium diisopropylamide (LDA) introduces thermal limitations, as LDA decomposes above 40 °C, whereas NaHMDS remains stable at toluene reflux temperatures . Furthermore, attempting to use Sodium hydride (NaH) to retain the sodium counterion introduces heterogeneous, mass-transfer-limited kinetics that drastically reduce yields in complex deprotonations compared to the fully soluble, homogeneous NaHMDS [2].

Superior Thermal Stability for High-Temperature Process Windows

In process chemistry, the thermal stability of a base dictates the operable temperature window for a reaction. NaHMDS exhibits exceptional thermal stability, remaining intact and active at elevated temperatures up to the reflux temperature of toluene (~110 °C) . In direct contrast, LDA begins to decompose at temperatures above 40 °C . This makes NaHMDS uniquely capable of driving high-activation-energy transformations, such as nitrogen hetero-Claisen rearrangements, which require refluxing toluene to achieve satisfactory yields without reagent degradation .

Evidence DimensionThermal decomposition threshold
Target Compound DataStable up to ~110 °C (toluene reflux)
Comparator Or BaselineLDA (Decomposes >40 °C)
Quantified Difference>70 °C wider thermal operating window
ConditionsHigh-temperature basic conditions in toluene

Procurement teams sourcing bases for high-temperature continuous flow or batch rearrangements must select NaHMDS to prevent reagent degradation and process failure.

Switchable, Ultra-High Stereoselectivity in Enolate Formation

The aggregation state and counterion of NaHMDS provide exceptional, solvent-tunable stereocontrol during ketone enolization. Research demonstrates that deprotonation of 2-methyl-3-pentanone with NaHMDS yields a highly Z-selective enolate (1:90 E:Z ratio) in neat THF, where NaHMDS exists exclusively as a monomer [1]. Conversely, changing the solvent to Et3N/toluene shifts the selectivity to 20:1 E:Z [1]. Achieving similar Z-selectivity with lithium-based amides typically requires the addition of highly toxic, carcinogenic co-solvents like HMPA.

Evidence DimensionE:Z Enolate Stereoselectivity
Target Compound Data1:90 E:Z (in THF) to 20:1 E:Z (in Et3N/toluene)
Comparator Or BaselineLithium amides (often require HMPA for high Z-selectivity)
Quantified DifferenceComplete solvent-controlled stereodivergence without toxic additives
ConditionsEnolization of 2-methyl-3-pentanone at -78 °C

Allows synthetic chemists to precisely control API stereochemistry simply by swapping solvents, eliminating the need to procure and handle toxic additives like HMPA.

Enhanced Yields in Complex Deprotonations via Homogeneous Kinetics

For complex or sterically hindered substrates, the solubility of the base is critical for achieving high conversions. In the synthesis of conjugated Z,Z,Z-trienes via a NuBFr reaction, the use of soluble NaHMDS resulted in a 97% product yield [1]. When the heterogeneous base NaH was substituted, the yield dropped to 80%, and KHMDS yielded only 48% [1]. The high solubility of NaHMDS in THF ensures rapid, homogeneous deprotonation of weakly acidic terminal C(sp)-H bonds, outperforming both insoluble sodium alternatives and larger potassium counterions [1].

Evidence DimensionProduct yield in triene synthesis
Target Compound Data97% yield
Comparator Or BaselineNaH (80% yield) and KHMDS (48% yield)
Quantified Difference+17% yield vs NaH; +49% yield vs KHMDS
ConditionsDeprotonation of terminal alkyne and reaction with tropone oxime tosylate in THF

Procuring highly soluble NaHMDS instead of cheaper, heterogeneous NaH directly translates to higher throughput and reduced waste in complex synthetic steps.

Mitigation of Lewis Acid-Induced Side Reactions in Strained Intermediates

The choice of alkali metal counterion profoundly impacts the stability of highly reactive intermediates. In the generation of angle-strained cycloalkynes for carbonyl 1,2-transposition, NaHMDS delivered the desired migrated ketone in an excellent 83% yield [1]. When LiHMDS was used under identical conditions, the yield was significantly diminished [1]. The strong Lewis acidity of the lithium cation promotes unwanted electrophilic activation and side reactions, whereas the softer sodium cation in NaHMDS stabilizes the intermediate without over-activating it [1].

Evidence DimensionReaction yield of 1,2-transposed ketone
Target Compound Data83% yield
Comparator Or BaselineLiHMDS (Significantly diminished yield)
Quantified DifferenceMajor yield recovery by avoiding Li+ coordination
ConditionsCycloalkyne generation and trapping in THF at 60 °C

For manufacturing pathways involving sensitive, strained, or Lewis acid-labile intermediates, NaHMDS is the mandatory choice to prevent catastrophic yield losses.

High-Temperature Rearrangement Workflows

NaHMDS is the required base for continuous flow or batch processes involving high-activation-energy rearrangements (such as nitrogen hetero-Claisen rearrangements) that must be run in refluxing toluene (~110 °C), where common alternatives like LDA would rapidly decompose .

Stereodivergent Pharmaceutical Synthesis

In the synthesis of complex APIs requiring strict enolate geometry control, NaHMDS allows chemists to achieve >90% Z-enolate selectivity in THF or high E-enolate selectivity in Et3N/toluene, completely bypassing the need to procure and handle toxic additives like HMPA typically required with lithium amides [1].

Homogeneous Deprotonation of Complex APIs

NaHMDS is the optimal choice for scaling up deprotonation steps where heterogeneous suspensions of NaH cause mass-transfer limitations, slow kinetics, or batch-to-batch reproducibility issues. Its complete solubility in THF ensures rapid, high-yielding conversions [2].

Synthesis Involving Lewis-Acid Sensitive Substrates

When generating highly reactive or strained intermediates (such as cycloalkynes), NaHMDS is selected over LiHMDS because the softer sodium cation prevents the unwanted electrophilic activation and side reactions frequently induced by the strongly Lewis acidic lithium cation[3].

Related CAS

999-97-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 208 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (59.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (60.1%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (60.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (59.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (60.1%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fixatives

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1070-89-9

Wikipedia

Sodium bis(trimethylsilyl)amide

General Manufacturing Information

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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